molecular formula C17H13NO4 B15256506 Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate

Cat. No.: B15256506
M. Wt: 295.29 g/mol
InChI Key: OCFSZJBQRPBJPY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitrophenyl group, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate typically involves multiple steps. One common method includes the following steps:

    Sonogashira Coupling: This reaction involves the coupling of an ethynyl group with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).

Major Products

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

    Hydrolysis: Formation of 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoic acid.

Scientific Research Applications

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate can be compared with similar compounds such as:

    Methyl 4-ethynylbenzoate: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    4-Nitrophenylacetylene: Lacks the benzoate ester group, affecting its solubility and reactivity.

    Methyl 3-nitrobenzoate: Lacks the ethynyl linkage, resulting in different chemical properties and reactivity.

Biological Activity

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methyl ester functional group and an ethynyl group attached to a nitrophenyl moiety. The molecular formula is C16H15NO3, and it exhibits properties that may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways. This suggests that this compound may also possess similar properties due to structural similarities .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways. For example, compounds with similar structures have been documented to inhibit EZH2 (enhancer of zeste homolog 2), a key regulator in cancer progression. Inhibition of EZH2 leads to the reactivation of tumor suppressor genes, promoting apoptosis in cancer cells .

Selectivity and Potency

The selectivity of this compound for specific biological targets is crucial for its therapeutic potential. Studies have shown that modifications in the chemical structure can significantly alter the compound's affinity for various receptors, including adenosine receptors. For instance, certain derivatives have demonstrated nanomolar Ki values at human A3 adenosine receptors, indicating high selectivity .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can induce cell cycle arrest in cancer cell lines. For example, treatment with this compound resulted in an increase in apoptosis-related gene expression while decreasing markers associated with cell proliferation .
  • In Vivo Efficacy : Animal studies have shown promising results where derivatives of this compound were administered to mice with xenografted tumors. The results indicated significant tumor regression, supporting the potential use of this compound in cancer therapy .

Data Summary

Activity Observation Reference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits EZH2 leading to tumor suppression
SelectivityHigh affinity for A3 adenosine receptors
In Vivo EfficacySignificant tumor regression in mouse models

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate

InChI

InChI=1S/C17H13NO4/c1-12-11-14(7-10-16(12)18(20)21)4-3-13-5-8-15(9-6-13)17(19)22-2/h5-11H,1-2H3

InChI Key

OCFSZJBQRPBJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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